1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine 1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17690857
InChI: InChI=1S/C13H17N3O/c1-11-13(14)9-16(15-11)7-8-17-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3
SMILES:
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol

1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine

CAS No.:

Cat. No.: VC17690857

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine -

Specification

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
IUPAC Name 3-methyl-1-(2-phenylmethoxyethyl)pyrazol-4-amine
Standard InChI InChI=1S/C13H17N3O/c1-11-13(14)9-16(15-11)7-8-17-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3
Standard InChI Key OKSIOUFWXWSPES-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1N)CCOCC2=CC=CC=C2

Introduction

1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine is a chemical compound featuring a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound's molecular formula is C13H17N3O, and its molecular weight is approximately 231.29 g/mol . It includes a benzyloxyethyl group attached to the pyrazole nitrogen, contributing to its unique properties and potential biological activities.

Synthesis and Reactivity

The synthesis of 1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine can be achieved through various methods, often involving the formation of the pyrazole ring followed by the introduction of the benzyloxyethyl group. The reactivity of this compound can be explored through typical pyrazole derivative reactions, such as alkylation, acylation, and nucleophilic substitution, which are useful for generating more complex molecules or derivatives with tailored properties.

Biological Activities and Potential Applications

Pyrazole derivatives, including 1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine, often exhibit significant biological activities. These can include antimicrobial, anti-inflammatory, and other pharmacological effects, depending on the specific substituents and structural features. The benzyloxyethyl group in this compound may enhance its solubility and bioavailability, making it a candidate for further research in medicinal chemistry and pharmacology .

Similar Compounds and Their Activities

Compound NameCAS NumberKey Features
3-Methyl-1H-pyrazol-4-amine1232838-56-0Basic pyrazole structure; potential antimicrobial activity.
4-Amino-1-methylpyrazole772585Substituted pyrazole; known for anti-inflammatory properties.
5-Chloro-3-methylpyrazole27917-13-1Halogenated derivative; used in various synthetic applications.
4-(Benzyloxy)-phenyl-pyrazole1073973-92-8Features a phenyl group; studied for its pharmacological effects.

Interaction Studies and Therapeutic Potential

Interaction studies with biological targets are crucial for understanding the behavior and potential therapeutic roles of 1-(2-Benzyloxy-ethyl)-3-methyl-1H-pyrazol-4-ylamine. These studies typically involve assessing the compound's ability to bind to specific receptors or enzymes and evaluating its effects on cellular processes. Such research will help elucidate its mechanisms of action and potential therapeutic applications.

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